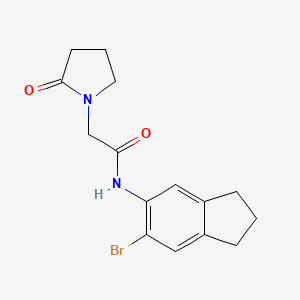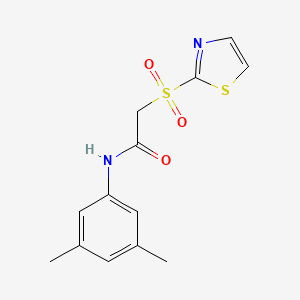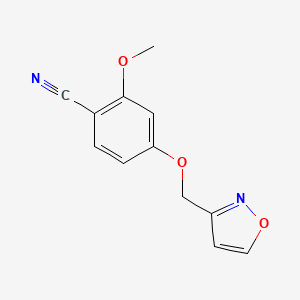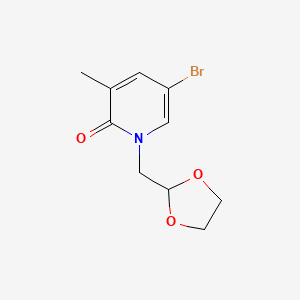
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide, also known as BIPPT, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a key role in the regulation of endocannabinoid signaling. MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. Therefore, the inhibition of MAGL by BIPPT has been proposed as a potential strategy for the treatment of various diseases, including pain, inflammation, and cancer.
Mecanismo De Acción
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide is a selective inhibitor of MAGL, which plays a key role in the regulation of endocannabinoid signaling. MAGL is responsible for the breakdown of the endocannabinoid 2-AG, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. Therefore, the inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, which in turn activates the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of pain and inflammation, the regulation of appetite and metabolism, and the modulation of immune function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and glioma cells. This compound has also been shown to enhance the anti-tumor effects of chemotherapy drugs, such as temozolomide, in animal models of glioblastoma. These effects are thought to be mediated by the inhibition of MAGL and the subsequent increase in the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide is its selectivity for MAGL, which allows for the modulation of endocannabinoid signaling without affecting other signaling pathways. In addition, this compound has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of this compound is its potential for off-target effects, as MAGL is not the only enzyme that hydrolyzes 2-AG. Therefore, the specificity of this compound for MAGL needs to be carefully evaluated in future studies.
Direcciones Futuras
There are several future directions for the study of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide and its potential therapeutic applications. One direction is the evaluation of the efficacy and safety of this compound in clinical trials for the treatment of various diseases, including pain, inflammation, and cancer. Another direction is the development of novel MAGL inhibitors with improved selectivity and potency, as well as the development of combination therapies that target multiple signaling pathways involved in disease progression. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on endocannabinoid signaling and disease progression will provide insights into the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 6-bromo-2,3-dihydro-1H-indene, which is achieved by the reaction of 2-bromoacetophenone with cyclopentadiene in the presence of a Lewis acid catalyst. The resulting product is then converted to the corresponding carboxylic acid derivative via a series of reactions, including oxidation, esterification, and reduction. The final step involves the reaction of the carboxylic acid derivative with 1-ethylpyrazole-4-carboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield this compound.
Aplicaciones Científicas De Investigación
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and glioma cells. In addition, this compound has been shown to enhance the anti-tumor effects of chemotherapy drugs, such as temozolomide, in animal models of glioblastoma.
Propiedades
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-2-19-9-12(8-17-19)15(20)18-14-7-11-5-3-4-10(11)6-13(14)16/h6-9H,2-5H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZLZAGSYDJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(C=C3CCCC3=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one](/img/structure/B7679578.png)


![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)

![3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)

![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)

![3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7679680.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
